molecular formula C8H14O2 B13615973 1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol

1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol

Cat. No.: B13615973
M. Wt: 142.20 g/mol
InChI Key: IVCQKWAHKZQFGI-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H14O2 It features a cyclopropane ring attached to a tetrahydropyran moiety, making it an interesting structure for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of tetrahydropyran derivatives. For instance, starting from tetrahydropyran-3-carboxaldehyde, a cyclopropanation reaction can be carried out using diazomethane under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted cyclopropane derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-amine
  • 1-(Tetrahydro-2h-pyran-4-yl)ethanone
  • 2H-Pyran-3-ol derivatives

Uniqueness

1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol is unique due to its specific structural features, which combine the reactivity of the cyclopropane ring with the stability of the tetrahydropyran moiety. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(oxan-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H14O2/c9-8(3-4-8)7-2-1-5-10-6-7/h7,9H,1-6H2

InChI Key

IVCQKWAHKZQFGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2(CC2)O

Origin of Product

United States

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